molecular formula C10H22N2O2 B12952638 3-N-Boc-pentane-1,3-diamine

3-N-Boc-pentane-1,3-diamine

Cat. No.: B12952638
M. Wt: 202.29 g/mol
InChI Key: OSIXHRIEVUPMDB-UHFFFAOYSA-N
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Description

tert-Butyl (1-aminopentan-3-yl)carbamate is an organic compound with the molecular formula C10H23N2O2. It is commonly used in various chemical reactions and research applications due to its unique structure and properties. This compound is often utilized in the synthesis of other complex molecules and has significant importance in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-aminopentan-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: tert-Butyl chloroformate is reacted with 1-aminopentan-3-ol in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (1-aminopentan-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-aminopentan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile involved.

Scientific Research Applications

tert-Butyl (1-aminopentan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-aminopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved may include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate

Comparison

tert-Butyl (1-aminopentan-3-yl)carbamate is unique due to its specific structure, which includes a tert-butyl group and an aminopentan-3-yl moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the presence of the aminopentan-3-yl group allows for unique interactions with biological targets, which may not be possible with simpler carbamates.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-(1-aminopentan-3-yl)carbamate

InChI

InChI=1S/C10H22N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)

InChI Key

OSIXHRIEVUPMDB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)NC(=O)OC(C)(C)C

Origin of Product

United States

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